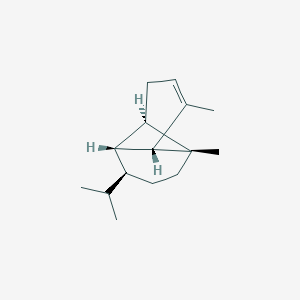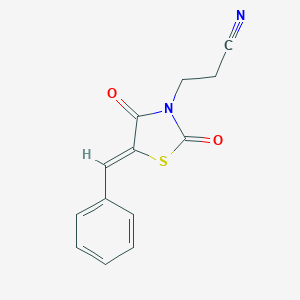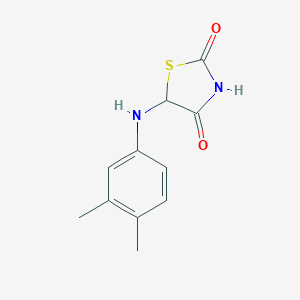![molecular formula C14H15F3N2O2S B227508 3-Isobutyl-5-[3-(trifluoromethyl)anilino]-1,3-thiazolidine-2,4-dione](/img/structure/B227508.png)
3-Isobutyl-5-[3-(trifluoromethyl)anilino]-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isobutyl-5-[3-(trifluoromethyl)anilino]-1,3-thiazolidine-2,4-dione, commonly known as GK-11, is a synthetic compound that has been extensively studied for its potential therapeutic applications. GK-11 belongs to the class of thiazolidinedione compounds, which have been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties.
Mechanism of Action
The mechanism of action of GK-11 is not fully understood. However, it has been proposed that GK-11 exerts its anti-inflammatory and anti-cancer effects by inhibiting the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of inflammation and cell survival. Inhibition of NF-κB by GK-11 leads to a reduction in the expression of pro-inflammatory cytokines and chemokines, as well as the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
GK-11 has been shown to have several biochemical and physiological effects. In vitro studies have shown that GK-11 can inhibit the proliferation of cancer cells and induce apoptosis. GK-11 has also been shown to inhibit the expression of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. In addition, GK-11 has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using GK-11 in lab experiments is its specificity for the NF-κB signaling pathway. This allows researchers to study the effects of NF-κB inhibition on various cellular processes. Another advantage of using GK-11 is its stability, which allows for long-term storage and use in experiments. However, one limitation of using GK-11 is its low solubility in water, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on GK-11. One area of research is the development of GK-11 derivatives with improved solubility and bioavailability. Another area of research is the evaluation of the anti-inflammatory and anti-cancer effects of GK-11 in animal models. Additionally, the potential use of GK-11 in combination with other anti-inflammatory or anti-cancer agents should be explored. Finally, the mechanism of action of GK-11 should be further elucidated to better understand its therapeutic potential.
Synthesis Methods
GK-11 is synthesized through a multistep process involving the condensation of isobutyraldehyde with thiourea, followed by a reaction with 3-(trifluoromethyl)aniline. The resulting product is then treated with acetic anhydride and sodium bicarbonate to yield GK-11. The synthesis of GK-11 has been optimized to increase the yield and purity of the compound.
Scientific Research Applications
GK-11 has been extensively studied for its potential therapeutic applications. In vitro studies have shown that GK-11 has anti-inflammatory and anti-cancer properties. GK-11 has been shown to inhibit the expression of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. GK-11 has also been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent.
properties
Product Name |
3-Isobutyl-5-[3-(trifluoromethyl)anilino]-1,3-thiazolidine-2,4-dione |
|---|---|
Molecular Formula |
C14H15F3N2O2S |
Molecular Weight |
332.34 g/mol |
IUPAC Name |
3-(2-methylpropyl)-5-[3-(trifluoromethyl)anilino]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C14H15F3N2O2S/c1-8(2)7-19-12(20)11(22-13(19)21)18-10-5-3-4-9(6-10)14(15,16)17/h3-6,8,11,18H,7H2,1-2H3 |
InChI Key |
SHIDJTYTMMNMLC-UHFFFAOYSA-N |
SMILES |
CC(C)CN1C(=O)C(SC1=O)NC2=CC=CC(=C2)C(F)(F)F |
Canonical SMILES |
CC(C)CN1C(=O)C(SC1=O)NC2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-methoxyphenyl)-2-[3-(2-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B227427.png)

![N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-2-methyl-N-phenylbenzamide](/img/structure/B227432.png)
![2-[2-(5-anilino-2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B227435.png)
![5-(4-Fluoroanilino)-3-[2-(4-toluidino)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B227450.png)

![(4-{[3-(4-Fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B227455.png)
![7-Methoxybicyclo[2.2.1]hept-2-ene](/img/structure/B227457.png)




![3-[2-(4-Aminophenyl)-2-oxoethyl]-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B227478.png)
